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Compound of Interest

Compound Name: Gea 857

Cat. No.: B1671417

Gea 857 is a small molecule, identified as a putative blocker of potassium conductance and a
low-affinity uncompetitive antagonist of the NMDA receptor. Despite its potential to modulate
key neurological pathways, research into this compound appears to be limited, with primary
investigations dating back to the early 1990s. This technical overview synthesizes the sparse
available data on Gea 857, detailing its known pharmacological effects and the experimental
context in which it was studied. Due to the limited body of research, a comprehensive history of
its discovery and a full profile of its activity remain elusive.

Chemical and Physical Properties

Based on available information, the fundamental properties of Gea 857 are summarized below.

Property Value
Molecular Formula C15H22CINO2
CAS Number 120493-42-7

o A structural analogue of the 5-HT uptake
Description

blocker, alaproclate.

Known Pharmacological Effects

The scientific literature, primarily from two key studies, attributes two main pharmacological
actions to Gea 857: the blockade of potassium channels and the antagonism of NMDA
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receptors.

Blockade of Ca2+-dependent K+ Channels

In a 1992 study, Gea 857 was investigated for its effects on responses induced by muscarinic
agonists in male rats. The study found that Gea 857 significantly enhanced tremor induced by
cholinergic stimulants like oxotremorine and physostigmine. This effect was dose-dependent
and could be blocked by atropine. The researchers proposed that this potentiation of
muscarinic responses was due to the blockade of certain membranal Ca2+-dependent K+
channels, which in turn would prolong muscarinic cholinergic actions.[1]

Uncompetitive Antagonism of NMDA Receptors

A subsequent study in 1997 explored the impact of Gea 857 on the NMDA receptor-mediated
increase of cyclic GMP (cGMP) in the rat cerebellum. The research demonstrated that Gea 857
could block the harmaline- and NMDA-induced elevation of cerebellar cGMP levels. This
finding suggested that Gea 857 acts as a low-affinity uncompetitive antagonist at the NMDA
receptor complex. The compound, however, did not produce behavioral effects typical of other
uncompetitive NMDA receptor antagonists, except for a slight increase in motor activity.[2]

Experimental Protocols

The following are summaries of the experimental methodologies described in the key studies
investigating Gea 857.

Muscarinic Agonist-Induced Tremor and Salivation in
Rats

o Animal Model: Male rats were used in these experiments.
e Substances Administered:

o Muscarinic agonists (oxotremorine, arecoline)

o Acetylcholinesterase inhibitors (physostigmine, THA)

o Gea 857 (at doses ranging from 5-20 mg/kg)
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o Atropine (1 mg/kg intraperitoneally)

Procedure: Submaximal doses of the cholinergic stimulants were administered to induce
tremor and salivation. Gea 857 was co-administered to observe its modulatory effects.
Tremor and salivation responses were then quantified.

Key Findings: Gea 857 produced a dose-dependent enhancement of tremor but did not
consistently affect salivation. The potentiation of tremor was blocked by atropine.[1]

NMDA Receptor-Mediated cGMP Increase in Rat
Cerebellum

Animal Model: In vivo experiments were conducted in rats.

Substances Administered:

o N-methyl-D-aspartate (NMDA) or harmaline to stimulate NMDA receptors.
o Gea 857

o Alaproclate

Procedure: The levels of cGMP in the rat cerebellum were measured following the
administration of NMDA or harmaline, with and without the presence of Gea 857.

Key Findings: Gea 857 was found to antagonize the increase in cerebellar cGMP levels
induced by NMDA receptor stimulation.[2]

Putative Signhaling Pathways

Based on the limited experimental evidence, two distinct signaling pathways can be proposed

for the action of Gea 857.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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